6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring
Preparation Methods
The synthesis of 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one typically involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with formaldehyde. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one can be compared with similar compounds such as:
6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: This compound has a similar pyridine-based structure but with different substituents and biological activities.
Piritrexim: A synthetic antifolate with a pyrido[2,3-d]pyrimidine structure, known for its antitumor properties.
The uniqueness of this compound lies in its specific ring fusion and the presence of a chloro substituent, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
2137627-63-3 |
---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
6-chloro-1,4-dihydropyrido[3,2-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h1-2H,3H2,(H,10,11) |
InChI Key |
DWGAHWXYQCRZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=N2)Cl)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.